molecular formula C15H25NO3 B1347479 Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate CAS No. 548789-52-2

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate

Cat. No.: B1347479
CAS No.: 548789-52-2
M. Wt: 267.36 g/mol
InChI Key: OJWMQRNBYOVBON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C15H25NO3 It is known for its unique structure, which includes a piperidine ring substituted with an ethyl ester and a cyclohexylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate typically involves the reaction of piperidine with ethyl chloroformate and cyclohexanecarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium methoxide or sodium ethoxide can be employed for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of cyclohexanone or piperidine-4-carboxylic acid.

    Reduction: Formation of ethyl 1-(cyclohexylmethyl)piperidine-4-carboxylate.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The cyclohexylcarbonyl group may enhance its binding affinity, while the piperidine ring provides structural stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(cyclohexylcarbonyl)piperidine-4-carboxylate can be compared with similar compounds such as:

    Pethidine: An opioid analgesic with a similar piperidine structure but different functional groups.

    Icaridin: A piperidine derivative used as an insect repellent, differing in its functional groups and applications.

Uniqueness

This compound is unique due to its combination of an ethyl ester and cyclohexylcarbonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 1-(cyclohexanecarbonyl)piperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-2-19-15(18)13-8-10-16(11-9-13)14(17)12-6-4-3-5-7-12/h12-13H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJWMQRNBYOVBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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